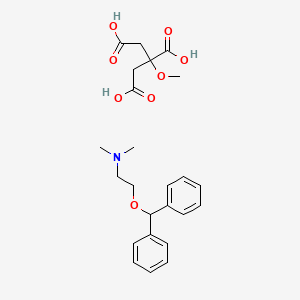
1,2,4,5,7,3,6,8-Pentazatriphosphocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,7,3,6,8-Pentazatriphosphocine is a complex chemical compound known for its unique structure and properties. This compound is characterized by the presence of multiple nitrogen and phosphorus atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5,7,3,6,8-Pentazatriphosphocine typically involves the reaction of phosphorus trichloride with azides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production. Safety measures are crucial due to the reactive nature of the starting materials and intermediates.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5,7,3,6,8-Pentazatriphosphocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions occur when one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
1,2,4,5,7,3,6,8-Pentazatriphosphocine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5,7,3,6,8-Pentazatriphosphocine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research.
Comparison with Similar Compounds
1,2,4,5-Tetrazine: Known for its use in click chemistry and bioorthogonal reactions.
1,3,5-Triazine: Widely used in the synthesis of herbicides and resins.
Phosphazenes: A class of compounds with applications in polymer chemistry and materials science.
Uniqueness: 1,2,4,5,7,3,6,8-Pentazatriphosphocine stands out due to its higher nitrogen and phosphorus content, which imparts unique reactivity and properties. Its ability to form stable complexes with metals and participate in diverse reactions makes it a valuable compound in various research fields.
Properties
Molecular Formula |
N5P3 |
|---|---|
Molecular Weight |
162.96 g/mol |
IUPAC Name |
1,2,4,5,7,3,6,8-pentazatriphosphocine |
InChI |
InChI=1S/N5P3/c1-3-7-5-8-4-2-6-1 |
InChI Key |
ZKDNVBDYIWDANU-UHFFFAOYSA-N |
Canonical SMILES |
N1=NP=NP=NN=P1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)






![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)

![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

